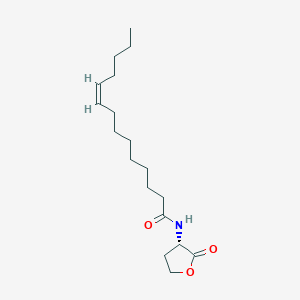

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

描述

属性

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVCBUGVTPVVJB-KJPDOMRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Mitsunobu Cyclization of Serine Derivatives

The (S)-configured tetrahydrofuran-2-one ring is synthesized from L-serine via a modified Mitsunobu reaction:

-

Protection : L-serine is protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-L-serine.

-

Cyclization : Using triphenylphosphine (PPh₃) and dimethyl azodicarboxylate (DMAD), the Boc-protected serine undergoes intramolecular cyclization to form (S)-3-(Boc-amino)oxetan-2-one.

-

Deprotection : Treatment with trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH) removes the Boc group, yielding (S)-2-oxo-3-oxetanylammonium toluene-4-sulfonate.

Reaction Conditions :

Alternative Route from Trityl-Protected Precursors

Commercial (S)-3-(tritylamino)oxetan-2-one is deprotected using hydrochloric acid (HCl) in methanol, followed by ion exchange to obtain the ammonium tosylate salt. This method avoids the Mitsunobu step but requires stringent moisture control.

Preparation of (Z)-Tetradec-9-enoyl Chloride

Synthesis of (Z)-Tetradec-9-enoic Acid

The unsaturated fatty acid is prepared via:

-

Olefin Metathesis : Catalyzed by Grubbs’ catalyst, undec-8-enoic acid undergoes cross-metathesis with propene to install the Z-configured double bond.

-

Chain Elongation : Wittig reaction between nonanal and a phosphorus ylide derived from hexyl bromide.

Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the Z-isomer (>98% purity).

Acyl Chloride Formation

(Z)-Tetradec-9-enoic acid is treated with oxalyl chloride (COCl)₂ and a catalytic amount of dimethylformamide (DMF) in anhydrous DCM.

-

Conditions : 0°C to reflux, 2–4 hours.

-

Yield : 90–95% (quantitative conversion monitored by IR loss of -OH stretch at 2500 cm⁻¹).

Amide Coupling Reaction

The ammonium tosylate salt is reacted with (Z)-tetradec-9-enoyl chloride in the presence of triethylamine (Et₃N):

-

Neutralization : Et₃N deprotonates the ammonium salt, generating the free amine.

-

Nucleophilic Acyl Substitution : The amine attacks the acyl chloride, forming the amide bond.

Optimized Conditions :

-

Solvent: Anhydrous DCM or THF.

-

Molar Ratio: 1:1.2 (amine:acyl chloride).

-

Temperature: −20°C to 0°C to minimize racemization.

-

Yield: 75–88% after column chromatography (SiO₂, hexane/ethyl acetate gradient).

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography:

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 5.35 (m, 2H, CH=CH), 4.45 (m, 1H, oxetan-3-yl), 3.85 (dd, J = 9.2 Hz, 2H, OCH₂), 2.20 (t, J = 7.6 Hz, 2H, COCH₂).

-

HRMS : m/z 309.2305 [M+H]⁺ (calculated for C₁₈H₃₁NO₃: 309.2304).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Stereochemical Integrity |

|---|---|---|---|---|---|

| Mitsunobu Cyclization | L-serine | Cyclization | 85 | 99 | Excellent |

| Trityl Deprotection | Commercial precursor | Deprotection | 78 | 98 | Moderate |

The Mitsunobu route offers superior stereocontrol but requires costly reagents. The trityl-deprotection method is shorter but less scalable.

Industrial-Scale Considerations

化学反应分析

反应类型

N-顺式-十四碳-9-烯酰基-L-高丝氨酸内酯可以进行各种化学反应,包括:

氧化: 脂肪酸链中的双键可以被氧化形成环氧化物或二醇。

还原: 双键可以被还原形成饱和衍生物。

取代: 内酯环可以被打开并用不同的官能团取代。

常用试剂和条件

氧化: 试剂如间氯过氧苯甲酸 (mCPBA) 用于环氧化,或四氧化锇 (OsO4) 用于二羟基化。

还原: 催化剂如钯碳 (Pd/C) 在氢气存在下。

取代: 亲核试剂如胺或醇在碱性条件下。

主要产物

氧化: 环氧化物或二醇。

还原: 饱和的N-酰基-高丝氨酸内酯。

取代: 根据所用亲核试剂的不同,各种取代的内酯。

科学研究应用

N-顺式-十四碳-9-烯酰基-L-高丝氨酸内酯在科学研究中具有多种应用:

化学: 用作研究N-酰基-高丝氨酸内酯的合成和反应性的模型化合物。

生物学: 研究其在细菌群体感应中的作用及其对细菌行为的影响。

医学: 探索其在开发抗菌疗法中的潜力,通过破坏致病菌的群体感应。

作用机制

N-顺式-十四碳-9-烯酰基-L-高丝氨酸内酯通过群体感应发挥作用,群体感应是细菌用来根据细胞密度协调基因表达的调控过程。该分子与LuxR家族的转录调节因子结合,然后激活或抑制靶基因的表达。 该过程影响着各种细菌表型,包括生物膜形成、毒力和抗生素耐药性 .

相似化合物的比较

Aliphatic Chain Variants

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)octanamide (2e) & dodecanamide (2f)

- Chain Length : 8- and 12-carbon chains, respectively, vs. 14-carbon in the target compound.

- Stereochemistry : Both share the (S,Z) configuration.

- Physical Properties : Lower melting points (119–121°C) compared to aromatic analogs, attributed to reduced crystallinity from flexible aliphatic chains .

- Purity : >98% via HPLC, similar to the target compound’s >99% purity .

Aromatic Substituted Analogs

(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f)

- Substituent : 4-Fluoro benzamide group.

- Physical Properties : Higher melting point (236–237°C) due to aromatic stacking and hydrogen bonding .

- Synthesis : Derived from compound 4 via acyl chloride coupling (45–68% yields) .

Unsaturated and Functionalized Chains

(3Z,5Z,7Z,9Z,11Z,13Z,15Z)-N-((S)-2-Oxotetrahydrofuran-3-yl)octadeca-9,12,15-trienamide Chain: 18-carbon with three Z-configured double bonds. Synthesis: Uses linoleic acid and achieves 87% yield via flash chromatography .

Physicochemical Properties

Key Observations :

- Chain Length: Longer aliphatic chains (e.g., C14 vs.

- Stereochemistry : Z-configuration in aliphatic chains (target, 2e, 2f) introduces kinks, affecting packing and melting points vs. E-isomers.

- Aromatic vs. Aliphatic : Aromatic analogs (e.g., 5f) exhibit higher melting points and distinct NMR shifts due to rigid structures and electron-withdrawing substituents .

生物活性

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide, also known as N-cis-tetradec-9Z-enoyl-L-homoserine lactone (C14:1-Δ9-cis-(L)-HSL), is a signaling molecule involved in bacterial quorum sensing. This compound plays a significant role in regulating gene expression and coordinating group behaviors among bacterial populations based on their density. This article explores its biological activity, including its mechanisms, applications, and implications for research and potential therapeutic strategies.

Chemical Structure and Properties

The molecular formula of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide is , with a molecular weight of approximately 309.40 g/mol. The structure features a 14-carbon chain with a cis-double bond at the 9th position, crucial for its biological function. The stereochemistry indicated by (S) and (Z) configurations is essential for the interaction of this molecule with bacterial receptors involved in quorum sensing.

Quorum sensing is a process where bacteria communicate through signaling molecules like HSLs. As the bacterial population increases, so does the concentration of these signaling molecules in the environment. Once a threshold concentration is reached, bacteria can detect these signals through specific receptor proteins, triggering a cascade of gene expression changes that regulate various cellular functions such as:

- Biofilm formation : Enhanced survival and resistance to environmental stressors.

- Virulence factor production : Increased pathogenicity in harmful bacteria.

- Antibiotic resistance : Modulation of resistance mechanisms in response to environmental pressures.

Table 1: Summary of Biological Functions Mediated by (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide

| Function | Description |

|---|---|

| Biofilm Formation | Promotes aggregation and adherence of bacterial cells to surfaces. |

| Virulence Factor Production | Enhances pathogenic traits in bacteria like Agrobacterium vitis. |

| Antibiotic Resistance | Modulates mechanisms that confer resistance to antibiotics. |

Case Studies and Research Findings

Research has demonstrated the biological activity of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide across various bacterial species. Notably, studies involving Agrobacterium vitis have shown that this compound is integral to biofilm formation and virulence, which can impact plant health and agricultural productivity.

-

Study on Agrobacterium vitis :

- Objective : To determine the role of HSLs in biofilm formation.

- Findings : The presence of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide significantly increased biofilm biomass compared to controls.

- Implications : Targeting this signaling pathway could lead to novel strategies for managing plant pathogens.

-

Research on Quorum Sensing Inhibition :

- Objective : To explore potential inhibitors of HSL-mediated quorum sensing.

- Findings : Compounds that disrupt HSL signaling reduced virulence factor production in various pathogens, suggesting therapeutic potential against infections.

- : There is significant interest in developing quorum sensing inhibitors as a means to combat antibiotic-resistant bacteria.

Potential Applications

The biological activity of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide suggests several potential applications:

- Agricultural Biotechnology : Developing biocontrol agents that inhibit pathogenic bacteria by disrupting their communication pathways.

- Pharmaceuticals : Designing new drugs targeting quorum sensing mechanisms to combat infections caused by resistant strains.

常见问题

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide?

- Methodological Answer : Synthesis planning should prioritize regioselective amidation and stereochemical control. Use tetrahydrofuran (THF) as a solvent for improved solubility of intermediates, and employ triethylamine (Et₃N) to neutralize byproducts (e.g., HCl) during amide bond formation . Reaction progress can be monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with silica gel or reverse-phase HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the tetradec-9-enamide chain and the stereochemistry of the oxotetrahydrofuran ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₂₉NO₃) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 210–220 nm .

Q. How does the Z-configuration of the tetradec-9-enamide moiety influence the compound’s physicochemical properties?

- Methodological Answer : The Z-configuration introduces a kink in the alkyl chain, reducing melting point and increasing solubility in nonpolar solvents. Computational tools like XlogP predict a logP value of ~4.2, indicating moderate hydrophobicity . Experimental validation via octanol-water partition assays is recommended .

Advanced Research Questions

Q. How can the stereochemical configuration of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in dichloromethane/hexane .

- Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra to validate the S-configuration .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm optical purity .

Q. Are there known contradictions in the reported bioactivity data for similar tetrahydrofuran-derived amides, and how can they be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from impurities or assay conditions. Mitigation strategies:

- Strict Purification : Use preparative HPLC to isolate ≥99% pure samples .

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line viability, endotoxin-free buffers) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chain length, oxo-group position) to isolate bioactive motifs .

Q. What computational methods aid in predicting the reactivity of the oxotetrahydrofuran ring in this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ring-opening reactions in aqueous vs. nonpolar solvents to predict hydrolysis susceptibility .

- DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., water or amines) at the lactone carbonyl group .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。